
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2-(3,4,5-trimethoxyphenyl)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine ring.
Substitution: Alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-(2-phenylethyl)-
- Piperazine, 1-(4-methoxyphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)-
Uniqueness
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
82205-91-2 |
|---|---|
Molekularformel |
C21H27ClN2O3 |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-14-16(15-20(26-2)21(19)27-3)8-9-23-10-12-24(13-11-23)18-6-4-17(22)5-7-18/h4-7,14-15H,8-13H2,1-3H3 |
InChI-Schlüssel |
FPKJIROCXBLDFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

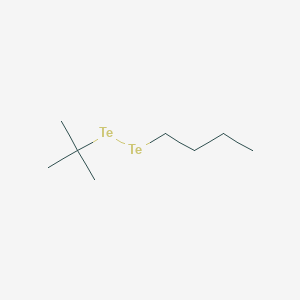
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
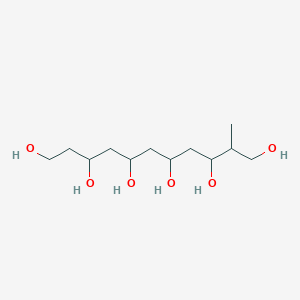
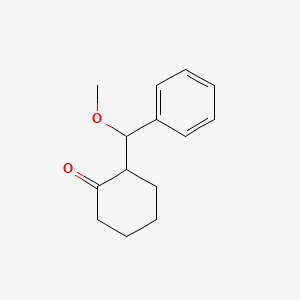
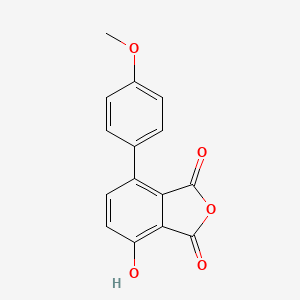
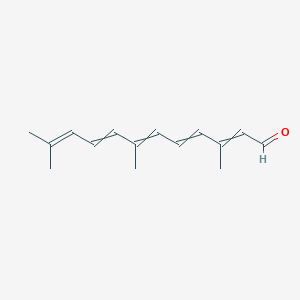
![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
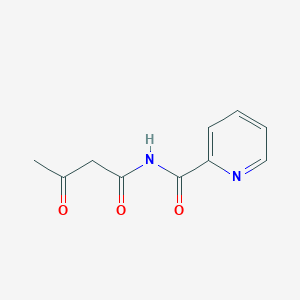
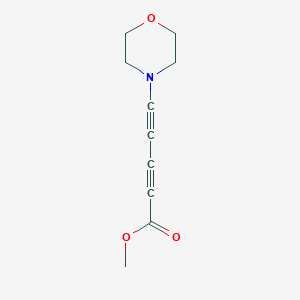
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)

